molecular formula C11H9NO3S B184307 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde CAS No. 86688-93-9

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B184307
CAS No.: 86688-93-9
M. Wt: 235.26 g/mol
InChI Key: XZMIDORMXBMWTQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a phenylsulfonyl group at the 1-position and a formyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (pyrrole) moieties, enabling diverse reactivity in cross-coupling reactions and C–H activation processes .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIDORMXBMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339368
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86688-93-9
Record name 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde
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Preparation Methods

Reaction Protocol

  • Reagents : Pyrrole, phenylsulfonyl chloride, tetrabutylammonium hydrogen sulfate (phase-transfer catalyst), sodium hydroxide (50% aqueous), dichloromethane.

  • Conditions :

    • Pyrrole is dissolved in dichloromethane with a phase-transfer catalyst.

    • Phenylsulfonyl chloride is added dropwise to the stirred mixture under cooling.

    • After 20 hours at room temperature, the organic layer is separated, washed, and dried.

    • Crystallization from dichloromethane/petroleum ether yields 1-(phenylsulfonyl)pyrrole in 84% yield .

Key Challenges:

  • Competing polymerization of pyrrole under acidic conditions.

  • Isolation of the product from aqueous mixtures requires careful phase separation.

Direct Formylation Methods

Lithiation-Formylation Strategy

This method employs directed ortho-metalation (DoM) to introduce the aldehyde group at the 2-position of 1-(phenylsulfonyl)pyrrole.

Reaction Steps:

  • Lithiation :

    • Reagents : n-Butyllithium (n-BuLi), tetrahydrofuran (THF), -78°C.

    • 1-(Phenylsulfonyl)pyrrole is treated with n-BuLi, forming a lithiated intermediate at the 2-position due to the sulfonyl group’s directing effect.

  • Formylation :

    • Reagents : N,N-Dimethylformamide (DMF).

    • The lithiated species reacts with DMF, followed by acidic workup to yield the aldehyde.

Optimization Data:

ParameterValueImpact on Yield
Temperature-78°C → 0°CPrevents side reactions
n-BuLi Equivalents1.1 eqEnsures complete lithiation
DMF Addition RateSlow (dropwise)Minimizes over-formylation

Yield : 70–75%.
Purity : >90% (HPLC).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a one-pot formylation method, leveraging the reactivity of DMF and phosphoryl chloride (POCl₃).

Reaction Protocol:

  • Reagents : 1-(Phenylsulfonyl)pyrrole, DMF, POCl₃, dichloromethane, NaOH.

  • Conditions :

    • POCl₃ is added to DMF at 0°C to form the Vilsmeier reagent.

    • 1-(Phenylsulfonyl)pyrrole in dichloromethane is added dropwise.

    • The mixture is warmed to 50°C for 1 hour, then quenched with ice.

    • Alkaline hydrolysis (20% NaOH) at 90–95°C followed by extraction yields the aldehyde.

Performance Metrics:

  • Yield : 95% (crude), with ~10% 3-carbaldehyde isomer.

  • Purification : Recrystallization from dichloromethane/petroleum ether reduces isomer content to <2%.

Comparative Analysis of Methods

MethodYield (%)Isomer FormationScalabilityCost Efficiency
Lithiation-Formylation70–75<1%ModerateHigh (n-BuLi cost)
Vilsmeier-Haack9510% (crude)HighModerate

Key Observations :

  • The Vilsmeier-Haack method excels in yield but requires rigorous purification to mitigate isomerization.

  • Lithiation offers superior regioselectivity but involves cryogenic conditions and expensive reagents.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors enable precise temperature control during lithiation, reducing reagent decomposition.

  • Solvent Recovery : Dichloromethane recycling via distillation lowers environmental and operational costs.

Byproduct Management

  • 3-Carbaldehyde Isomer :

    • Removal Strategy : Selective crystallization using ethanol/water mixtures (3:1 v/v).

  • Polymeric Residues :

    • Prevention : Strict exclusion of moisture during lithiation steps.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using sulfotransferases demonstrate selective sulfonylation of pyrrole at ambient temperatures, though yields remain suboptimal (30–40%).

Photocatalytic Formylation

Visible-light-mediated C–H activation shows promise for direct aldehyde installation, avoiding directing groups. Preliminary data indicate 50% yield under blue LED irradiation .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde depends on its specific applicationThis can affect the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₉NO₃S
  • Physical State : White solid (as reported in synthesis protocols) .
  • Synthesis : Typically prepared via palladium-catalyzed C–H activation or cyclocondensation strategies. For example, derivatives of this compound are synthesized using 1-(naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde and (vinylsulfonyl)benzene under palladium catalysis, yielding products with moderate to good efficiency (e.g., 50% yield for a naphthalene derivative) .

Comparison with Similar Compounds

The structural and functional attributes of 1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can be contextualized by comparing it to analogous sulfonyl- and carbaldehyde-substituted heterocycles. Below is a detailed analysis:

Substituent Variations on the Sulfonyl Group

1-Tosyl-1H-pyrrole-2-carbaldehyde

  • Structure : Features a 4-methylphenylsulfonyl (tosyl) group instead of phenylsulfonyl.
  • However, the electron-donating methyl group may reduce the sulfonyl group’s electron-withdrawing effect compared to the parent compound .
  • Synthesis : Similar methods apply, but with (4-methylphenyl)sulfonyl reagents.

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

  • Structure : Incorporates a fluorine atom on the sulfonyl aryl group and additional methyl/phenyl substituents on the pyrrole ring.
  • Impact: Fluorine introduces strong electron-withdrawing effects, enhancing stability and altering reactivity.

Variations in the Heterocyclic Core

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

  • Structure : Replaces pyrrole with an indole ring.
  • Impact : The indole core enhances π-π stacking interactions and bioavailability. This derivative shows promise as a multitarget-directed ligand (MTDL) for neurodegenerative diseases, exhibiting cholinesterase inhibition and 5-HT6 receptor antagonism .
  • Molecular Weight : 285.31 g/mol (vs. 243.26 g/mol for the pyrrole analog), which may influence pharmacokinetics .

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

  • Structure : Fused pyrrolopyridine system.
  • Impact : The expanded π-system increases planarity, favoring interactions with aromatic biological targets. This compound’s higher molecular weight (286.31 g/mol) and solubility profile (stable in DMSO) make it suitable for medicinal chemistry applications .

Substituents on the Pyrrole Nitrogen

1-Benzyl-1H-pyrrole-2-carbaldehyde

  • Structure : Benzyl group instead of phenylsulfonyl.
  • Impact : The benzyl group is less electron-withdrawing, increasing the electron density on the pyrrole ring. This enhances nucleophilic reactivity at the aldehyde position but reduces stability in acidic conditions .

1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde

  • Structure : Chlorine substituent on the aryl group.
  • However, it raises toxicity concerns (GHS hazard statement: H302, H315) .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound C₁₁H₉NO₃S 243.26 Phenylsulfonyl, formyl White solid
1-Tosyl-1H-pyrrole-2-carbaldehyde C₁₂H₁₁NO₃S 257.29 4-Methylphenylsulfonyl Not reported
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde C₁₅H₁₁NO₃S 285.31 Indole core Slightly soluble in DMSO
1-Benzyl-1H-pyrrole-2-carbaldehyde C₁₂H₁₁NO 185.22 Benzyl Oil

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

  • Molecular Formula : C10H9N1O2S1
  • Molecular Weight : 215.25 g/mol
  • Structural Characteristics : The compound features a pyrrole ring substituted with a phenylsulfonyl group and an aldehyde functional group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported its potential in inhibiting cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines, including HepG2 and MCF-7 cells.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is vital for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

The biological effects of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with cellular signaling pathways that promote cell division and survival.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it mitigates oxidative damage to cellular components.

Anticancer Studies

A study conducted by Dervan et al. (2003) evaluated the anticancer properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against cancer cell lines at concentrations as low as 50 µM. The study utilized assays such as MTT and caspase activity assays to assess cell viability and apoptosis induction.

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The compound showed an IC50 value of approximately 25 µM, indicating its effectiveness in neutralizing free radicals.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AnticancerMTT AssayIC50 = 50 µM against HepG2Dervan et al. (2003)
AntioxidantDPPH ScavengingIC50 = 25 µMJournal of Medicinal Chem.
Anti-inflammatoryCytokine AssaysSignificant reduction in TNF-alpha levelsUnpublished data

Q & A

Q. What are the established synthetic routes for 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrrole carbaldehydes. For example, 1-phenylpyrrole-2-carbaldehyde was prepared by reacting 1-phenylpyrrole with phosphoryl chloride in DMF, followed by hydrolysis and purification via dry flash chromatography (91% yield) . Key factors include:

  • Stoichiometry : Excess phosphoryl chloride (1.2–1.5 equivalents) ensures complete formylation.
  • Temperature : Room temperature minimizes side reactions.
  • Purification : Distillation under reduced pressure followed by chromatography resolves isomer mixtures .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : The aldehyde proton resonates as a singlet near δ 9.65 ppm, while pyrrole protons appear between δ 6.48–7.59 ppm (e.g., 1-phenylpyrrole-2-carbaldehyde ).
  • GC-MS : Retention indices and fragmentation patterns (e.g., molecular ion [M⁺] at m/z 213.23) aid identification .
  • HPLC : Reverse-phase columns (C18) with UV detection at 250–280 nm optimize purity assessment .

Q. What preliminary biological activities have been reported for structurally related pyrrole-2-carbaldehydes?

Analogous compounds (e.g., 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde) show:

  • Enzyme inhibition : Binding to kinases or proteases via aldehyde-mediated covalent interactions .
  • Receptor modulation : Interactions with G-protein-coupled receptors (GPCRs) in screening assays .
  • Antimicrobial activity : MIC values of 2–8 μg/mL against Gram-positive bacteria in preliminary screens .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized for this compound to achieve >90% yield?

  • Solvent selection : DMF outperforms DMA or NMP due to superior electrophilic activation .
  • Catalysis : Addition of 0.1 equivalents of ZnCl₂ enhances regioselectivity for the 2-carbaldehyde isomer .
  • Workup : Quenching with ice-cold NaOH (10 M) minimizes aldehyde oxidation .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • DFT calculations : B3LYP/6-311+G(d,p) models reveal the aldehyde's electrophilicity (Fukui indices f⁻ > 0.3) .
  • MD simulations : Solvent effects (e.g., DMSO vs. THF) on transition states guide reaction solvent selection .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Dose-response refinement : Use 8–12 concentration points with nonlinear regression (GraphPad Prism) to improve accuracy .
  • Off-target profiling : Screen against a panel of 50+ receptors/enzymes to identify confounding interactions .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal growth : Slow evaporation from ethyl acetate/hexane (1:3) yields monoclinic crystals (space group P2₁/c) .
  • Disorder : The phenylsulfonyl group may require anisotropic displacement parameter (ADP) refinement .

Q. What strategies enable regioselective functionalization of the pyrrole ring post-synthesis?

  • Electrophilic substitution : Nitration at C4 using AcONO₂/H₂SO₄ (0°C, 2 h) .
  • Cross-coupling : Suzuki-Miyaura reactions at C5 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. How is this compound utilized in multi-step syntheses of complex heterocycles?

  • Cascade reactions : React with α,β-unsaturated ketones to form dihydroindolizines (85% yield) via aldol condensation and cyclization .
  • Schiff base formation : Condense with amines (e.g., benzylamine) to generate imine ligands for metal catalysis .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal stability : Decomposes above 150°C (TGA data) .
  • Light sensitivity : Store in amber vials at 2–8°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
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1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde

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